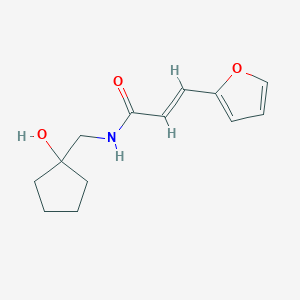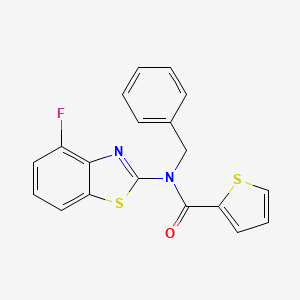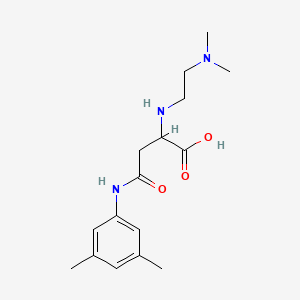
(E)-3-(Furan-2-yl)-N-((1-Hydroxycyclopentyl)methyl)acrylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.283. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrierung zu 2,5-Bis-(hydroxymethyl)furan (BHMF)
Die Hydrierung von 5-Hydroxymethylfurfural (HMF) zu BHMF ist eine wichtige Anwendung. Forscher haben unter Verwendung von Pt/MCM-41 als Katalysator in einem neutralen wässrigen Medium eine vollständige Umwandlung und hohe Selektivität (98,9 %) erreicht. Bemerkenswert ist, dass diese Reaktion bei niedriger Temperatur (35 °C) und moderatem Wasserstoffdruck (0,8 MPa) innerhalb von nur 2 Stunden abläuft .
Elektrokatalytische Synthese von 2,5-Furandicarbonsäure (FDCA)
FDCA hat als Plattformchemikalie Aufmerksamkeit erregt, die möglicherweise die aus Erdöl gewonnene Terephthalsäure (TPA) ersetzen kann. Die elektrochemische Oxidation von HMF (HMF-EOR) bietet einen effizienten Weg zur Herstellung von FDCA. Nicht-Edelmetall-basierte Elektrokatalysatoren wandeln HMF unter geeignetem Potential und Umgebungstemperatur in FDCA um. Diese Methode bietet eine umweltfreundlichere Alternative zur Synthese von FDCA, die für die nachhaltige Polymerproduktion unerlässlich ist, wie z. B. Polyethylen-2,5-furandicarboxylat (PEF) .
Pflanzliche chemische Abwehr durch kontrollierte Hydroxylierung
Interessanterweise kann eine kontrollierte Hydroxylierung von Terpenoidverbindungen die pflanzlichen chemischen Abwehrmechanismen verbessern, ohne Selbsttoxizität zu erzeugen. Obwohl diese spezifische Verbindung möglicherweise nicht direkt erwähnt wird, gelten ähnliche Prinzipien für ihre Hydroxylierungsreaktionen. Die Möglichkeit, pflanzliche Abwehrreaktionen zu modulieren, eröffnet Wege für landwirtschaftliche und ökologische Anwendungen .
Blaue fluoreszierende Emissionsmaterialien
Obwohl nicht direkt mit der Verbindung verwandt, unterstreicht die Forschung an neuartigen 9,10-Di(naphthalen-2-yl)anthracen-Derivaten die Bedeutung aromatischer Gruppen bei der Gestaltung von blauen fluoreszierenden Materialien. Solche Materialien finden Anwendung in organischen Leuchtdioden (OLEDs) und anderen optoelektronischen Bauelementen .
Totalsynthese von Naturstoffen
Forscher haben divergente Synthesestrategien eingesetzt, um die Totalsynthese verschiedener Naturstoffe zu erreichen, darunter Cyrnein A und B, Glaucopine C, (-)-Hamigeran B und (-)-4-Bromhamigeran B. Obwohl diese spezifischen Verbindungen von unserem Ziel abweichen, sind die synthetischen Ansätze und Strategien relevant .
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(6-5-11-4-3-9-17-11)14-10-13(16)7-1-2-8-13/h3-6,9,16H,1-2,7-8,10H2,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPWCOKHDFHKQT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)
![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)

![diethyl[(S)-amino(phenyl)methyl]phosphonatehydrochloride](/img/structure/B2524318.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)

